N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-11(21-15-6-4-3-5-14(15)20-2)16(19)18-13-9-7-12(17)8-10-13/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBZTYALYXKJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and 2-methoxyphenol.
Formation of Intermediate: The 4-iodoaniline is first reacted with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-methoxyphenol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction or metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Effects on the Amide Nitrogen
- Halogenated Phenyl Groups: N-(5-Amino-2-Fluorophenyl)-2-(2-Methoxyphenoxy)Propanamide (): Replacing iodine with fluorine reduces molecular weight (304.32 vs. ~404.20) and lipophilicity (predicted LogP ~2.8 vs. ~3.5). The fluorine atom’s electronegativity may enhance hydrogen-bonding interactions compared to iodine’s polarizability . 2-Chloro-N-(4-Iodophenyl)Propanamide (): The absence of the methoxyphenoxy group simplifies the structure, lowering molecular weight (309.53 vs. ~404.20). The chlorine atom’s smaller size may reduce steric hindrance in target binding compared to iodine .
- However, the dichlorophenoxy substituent raises LogP (~4.2), suggesting higher lipophilicity than the target compound .
Variations in the Propanamide Backbone
- Methoxyphenoxy vs. Sulfonyl/Amino Groups: Compounds in (e.g., 21a, 21b) feature sulfonyl or amino groups instead of methoxyphenoxy. Sulfonyl groups are strongly electron-withdrawing, which may alter electronic distribution and reactivity compared to the electron-donating methoxy group . N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)Propanamide (): The isobutylphenyl group enhances lipophilicity (LogP ~4.0), while the chlorophenethyl substituent may confer steric effects distinct from the target’s iodophenyl group .
Data Table: Key Comparative Metrics
Detailed Research Findings
Electronic and Steric Considerations
- The 4-iodophenyl group in the target compound offers a unique combination of steric bulk and polarizability, which may enhance binding to hydrophobic pockets in biological targets compared to smaller halogens (F, Cl) .
- The 2-methoxyphenoxy group’s electron-donating methoxy moiety could improve oxidative stability relative to electron-withdrawing groups (e.g., sulfonyl in ), as seen in analogs where methoxy groups mitigate degradation .
Pharmacokinetic Implications
- The target’s higher molecular weight (~404.20) compared to analogs (e.g., 309.53 in ) may influence absorption and distribution. However, the methoxyphenoxy group could counterbalance lipophilicity, improving solubility over dichlorophenoxy derivatives .
- Halogen choice impacts metabolic pathways: iodine’s larger size may reduce susceptibility to cytochrome P450-mediated metabolism compared to chlorine or fluorine .
Biological Activity
N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide is an organic compound notable for its unique structural features, including an iodine atom and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is C16H16INO3. The presence of the iodine atom can significantly influence its chemical reactivity and biological interactions compared to similar compounds with different halogens.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-iodoaniline and 2-methoxyphenol.
- Formation of Intermediate : Reaction of 4-iodoaniline with an acylating agent to create an intermediate amide.
- Coupling Reaction : The intermediate undergoes a coupling reaction with 2-methoxyphenol under basic conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating enzyme activity and influencing various biochemical pathways. This compound may act through:
- Molecular Targets : Binding to proteins or enzymes, altering their function.
- Pathways Involved : Affecting signal transduction or metabolic pathways, which can lead to various therapeutic effects.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and possess significant antibacterial activity .
Case Studies
- Anticancer Activity : A study demonstrated that certain analogs of this compound were effective against breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation.
- Antimicrobial Activity : Another investigation reported that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Pharmacokinetic Properties
Pharmacokinetic assessments are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary studies indicate moderate systemic exposure following administration, with a half-life suitable for therapeutic applications .
| Parameter | Value |
|---|---|
| AUC (ng/mL) | 612,428 (ip) |
| Half-life (T1/2) | 2.55 hours |
| Administration Route | Oral / ip |
Comparison with Similar Compounds
This compound can be compared with similar compounds such as:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-(2-methoxyphenoxy)propanamide | Bromine instead of Iodine | Lower potency in anticancer activity |
| N-(4-chlorophenyl)-2-(2-methoxyphenoxy)propanamide | Chlorine instead of Iodine | Similar antimicrobial properties |
| N-(4-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | Fluorine instead of Iodine | Reduced binding affinity |
Uniqueness
The presence of the iodine atom in this compound distinguishes it from its analogs, contributing to its unique biological properties and reactivity profiles. This feature may enhance its binding affinity to certain biological targets, making it a valuable candidate for further research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-iodophenyl)-2-(2-methoxyphenoxy)propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling iodophenylamine derivatives with methoxyphenoxypropanoic acid precursors via amidation. Key steps include:
- Nucleophilic substitution for iodophenyl group introduction (e.g., using KI/CuI catalysts under reflux) .
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Use complementary spectroscopic and analytical techniques:
- NMR : - and -NMR to verify methoxyphenoxy (δ 3.8–4.2 ppm) and iodophenyl (δ 7.2–7.8 ppm) moieties .
- HRMS : Confirm molecular ion [M+H] with <2 ppm mass accuracy .
- X-ray crystallography (if crystals form) for absolute configuration determination .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) to identify decomposition points .
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hrs; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence the compound’s bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies:
- Replace iodine with bromine/chlorine to assess halogen-dependent receptor binding .
- Modify methoxy group position (ortho/meta/para) and evaluate effects on enzyme inhibition (e.g., COX-2 assay) .
- Compare IC values across analogs using dose-response curves .
Q. How can contradictory bioactivity data in different assay systems be resolved?
- Methodology : Address discrepancies via:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Solubility adjustments : Use DMSO/cosolvent systems (PEG-400) to mitigate precipitation artifacts .
- Orthogonal validation : Confirm results with SPR (surface plasmon resonance) for binding kinetics and in vivo zebrafish models .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodology : Combine in silico approaches:
- Molecular docking (AutoDock Vina) to screen against kinase or GPCR libraries .
- MD simulations (GROMACS) to assess binding stability over 100-ns trajectories .
- QSAR modeling using MOE descriptors to prioritize synthesis targets .
Q. How can metabolic pathways and toxicity be evaluated preclinically?
- Methodology : Use ADME-Tox assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
